molecular formula C26H27N5O3S B11297039 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide

2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B11297039
M. Wt: 489.6 g/mol
InChI Key: JNAWHLIBWKQHFI-UHFFFAOYSA-N
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Description

2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is known for its biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide typically involves multiple steps:

    Formation of the Pteridine Core: The pteridine core can be synthesized through a condensation reaction between a pyrimidine derivative and an amine. This step often requires a catalyst and is carried out under reflux conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This involves reacting the pteridine core with a thiol compound under basic conditions.

    Attachment of the Butanamide Moiety: The final step involves coupling the intermediate with a butanamide derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness. This often involves:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pteridine core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound’s pteridine core is significant due to its presence in many natural products and cofactors. It can be used in studies related to enzyme inhibition and as a probe for understanding biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets. The pteridine core can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known pteridine derivative used as a chemotherapy agent.

    Folic Acid: Another pteridine derivative essential for DNA synthesis and repair.

    Pyrimethamine: An antimalarial drug with a pteridine core.

Uniqueness

What sets 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylphenyl groups enhances its potential interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H27N5O3S

Molecular Weight

489.6 g/mol

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]butanamide

InChI

InChI=1S/C26H27N5O3S/c1-4-21(24(32)29-15-18-7-5-17(2)6-8-18)35-26-30-23-22(27-13-14-28-23)25(33)31(26)16-19-9-11-20(34-3)12-10-19/h5-14,21H,4,15-16H2,1-3H3,(H,29,32)

InChI Key

JNAWHLIBWKQHFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)OC

Origin of Product

United States

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